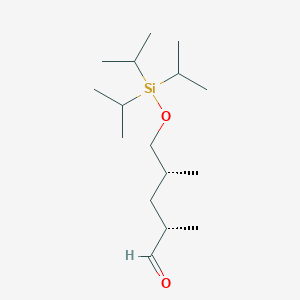![molecular formula C10H14O B14189229 (1S,5R)-6,6-Dimethylbicyclo[3.1.1]hept-2-ene-3-carbaldehyde CAS No. 923014-44-2](/img/structure/B14189229.png)
(1S,5R)-6,6-Dimethylbicyclo[3.1.1]hept-2-ene-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,5R)-6,6-Dimethylbicyclo[3.1.1]hept-2-ene-3-carbaldehyde, also known as Myrtenal, is a bicyclic monoterpene aldehyde. It is a naturally occurring compound found in essential oils of various plants, including pine and eucalyptus. Myrtenal is known for its distinctive aroma and is used in the fragrance and flavor industries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R)-6,6-Dimethylbicyclo[3.1.1]hept-2-ene-3-carbaldehyde can be achieved through several methods. One common approach involves the oxidation of (1S,5R)-6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-ol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of Myrtenal may involve the use of biocatalysts or microbial fermentation processes. These methods offer advantages in terms of selectivity and environmental sustainability. For example, the use of engineered microorganisms to convert terpenes into Myrtenal is an area of active research .
Analyse Chemischer Reaktionen
Types of Reactions
(1S,5R)-6,6-Dimethylbicyclo[3.1.1]hept-2-ene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Myrtenal can be further oxidized to form Myrtenic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction of Myrtenal using reducing agents such as sodium borohydride yields Myrtenol.
Substitution: Myrtenal can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products
Oxidation: Myrtenic acid.
Reduction: Myrtenol.
Substitution: Depending on the nucleophile, various substituted derivatives of Myrtenal.
Wissenschaftliche Forschungsanwendungen
(1S,5R)-6,6-Dimethylbicyclo[3.1.1]hept-2-ene-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of (1S,5R)-6,6-Dimethylbicyclo[3.1.1]hept-2-ene-3-carbaldehyde involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes. In terms of its anti-inflammatory effects, Myrtenal inhibits the production of pro-inflammatory cytokines by modulating signaling pathways such as NF-κB .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R)-(-)-Myrtenal: The enantiomer of (1S,5R)-Myrtenal, with similar chemical properties but different biological activities.
α-Pinene: A related monoterpene with a similar bicyclic structure but lacking the aldehyde functional group.
Myrtenol: The reduced form of Myrtenal, possessing a hydroxyl group instead of an aldehyde.
Uniqueness
(1S,5R)-6,6-Dimethylbicyclo[3.1.1]hept-2-ene-3-carbaldehyde is unique due to its specific stereochemistry and functional group, which confer distinct chemical reactivity and biological activity. Its ability to serve as a versatile intermediate in organic synthesis and its potential therapeutic applications make it a valuable compound in various fields of research .
Eigenschaften
CAS-Nummer |
923014-44-2 |
|---|---|
Molekularformel |
C10H14O |
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
(1S,5R)-6,6-dimethylbicyclo[3.1.1]hept-2-ene-3-carbaldehyde |
InChI |
InChI=1S/C10H14O/c1-10(2)8-3-7(6-11)4-9(10)5-8/h3,6,8-9H,4-5H2,1-2H3/t8-,9+/m1/s1 |
InChI-Schlüssel |
LXYRFKMCSIWPAZ-BDAKNGLRSA-N |
Isomerische SMILES |
CC1([C@@H]2C[C@H]1C=C(C2)C=O)C |
Kanonische SMILES |
CC1(C2CC1C=C(C2)C=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![P,P-Diphenyl-N-[(prop-2-en-1-yl)carbamoyl]phosphinic amide](/img/structure/B14189146.png)
![7-{[tert-Butyl(dimethyl)silyl]oxy}-2H-1-benzopyran-2-one](/img/structure/B14189167.png)


![N-methyl-2-(1-quinolin-8-ylsulfonylpyrrolo[2,3-b]pyridin-3-yl)ethanamine](/img/structure/B14189187.png)


![Methanone, [2-[[(4-methylphenyl)sulfonyl]oxy]phenyl]phenyl-](/img/structure/B14189195.png)


![2-[(2H-1,3-Benzodioxol-5-yl)methylidene]-1,6,9-trioxaspiro[4.5]decane](/img/structure/B14189227.png)


![(3R)-3-[(1R)-2-nitro-1-phenylethyl]oxan-4-one](/img/structure/B14189242.png)
